N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-mesityloxalamide
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Description
The compound “N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-mesityloxalamide” is a type of 1,2,4-triazole-containing scaffold . These types of compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds like the compound can be achieved using 3-amino-1,2,4-triazole . This review article summarizes the pharmacological significance of the 1,2,4-triazole-containing scaffolds and highlights the latest strategies for the synthesis of these privileged scaffolds using 3-amino-1,2,4-triazole . A series of 24 novel thiazolo-[3,2-b][1,2,4]triazole-6-ones with 5-aryl(heteryl)idene- and 5-aminomethylidene-moieties has been synthesized employing three-component and three-stage synthetic protocols .Molecular Structure Analysis
The structures of the derivatives were confirmed by the 1 H-NMR, 13 C-NMR, 2D NMR and LC-MS . The IR absorption spectra of the compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 . The 1 H-NMR spectrum of the compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Chemical Reactions Analysis
The reactions of 1,2,4-triazole-containing scaffolds can be formally divided into a few groups: condensation reactions, annulation of a multiple bond or thiirane ring, and via C–H functionalization of thiazole moiety . The condensation reaction of triazolethiones with α-halomethylcarbonyl compounds is the main method for the synthesis of thiazolo [3,2- b ] [1,2,4]triazoles .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be determined by various methods. For example, the yield and melting point can be determined experimentally . The IR absorption spectra can provide information about the presence of certain functional groups .Mechanism of Action
Target of Action
The primary target of this compound is Topoisomerase 1 (Top1) . Top1 is an enzyme that controls and alters the topologic states of DNA during transcription. It plays a crucial role in cellular processes such as replication, transcription, and recombination .
Mode of Action
The compound interacts with Top1 and inhibits its activity . It has been reported to show superior Top1 inhibitory activity compared with the powerful natural Top1-inhibitor camptothecin . This inhibition disrupts the normal functioning of the DNA, leading to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
Its solubility in water, methanol, ethanol, and chloroform suggests that it may have good bioavailability
Result of Action
The inhibition of Top1 by this compound leads to the disruption of DNA replication and transcription, resulting in cell death . This makes it a potential candidate for the treatment of diseases characterized by rapid cell division, such as cancer .
Biochemical Analysis
Biochemical Properties
Thiazolo[3,2-b][1,2,4]triazoles, the class of compounds to which it belongs, have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These activities suggest that this compound may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet.
Cellular Effects
Given the reported biological activities of related thiazolo[3,2-b][1,2,4]triazoles , it is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2,4,6-trimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O2S/c1-13-10-14(2)19(15(3)11-13)26-22(31)21(30)25-9-8-18-12-32-23-27-20(28-29(18)23)16-4-6-17(24)7-5-16/h4-7,10-12H,8-9H2,1-3H3,(H,25,30)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXLSSNTIGHGPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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